4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of fused pyrimidines, which are known for their diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment containing nitrogen and sulfur atoms . Industrial production methods often involve the use of high-throughput biological screening technologies to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell growth.
Comparison with Similar Compounds
4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared with other similar compounds such as:
Benzothieno[3,2-d]pyrimidine: This compound also contains sulfur and nitrogen atoms but differs in its ring structure and substitution pattern.
Benzofuro[3,2-b]pyridine: This compound contains an oxygen atom in place of sulfur and has different biological activities.
Benzothieno[3,2-d]pyrimidin-4-one: This derivative has shown selective inhibition of cyclooxygenase-2 (COX-2) and has potential anti-inflammatory properties.
The uniqueness of 4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of the azepane ring, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H21N3S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-(azepan-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H21N3S/c1-2-6-10-19(9-5-1)15-14-12-7-3-4-8-13(12)20-16(14)18-11-17-15/h11H,1-10H2 |
InChI Key |
NFEGTEKFLFDDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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